4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is an organic compound characterized by its unique structural features, which include a benzoic acid moiety linked to a pyridine ring. The pyridine ring is further substituted with a dimethylamino group and a trifluoromethyl group, contributing to the compound's polar characteristics and potential reactivity in various chemical contexts. Its molecular formula is and it has a molecular weight of 310.27 g/mol.
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid falls under the category of aromatic carboxylic acids due to the presence of the benzoic acid functional group. It is also classified as a pyridine derivative because of the substituted pyridine ring.
The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Factors such as temperature, pressure, and the use of catalysts can significantly affect the outcome of the synthesis. Industrial methods may vary and often involve proprietary techniques tailored to specific production requirements.
The structure of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid can be represented using various chemical notation systems:
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22)
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
.The compound exhibits a polar character due to the combination of electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups on the pyridine ring. The carboxylic acid group enhances its solubility and ability to participate in hydrogen bonding interactions.
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid is involved in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid involves its interaction with specific biological targets. The dimethylamino group enhances binding affinity to certain enzymes or receptors, while the trifluoromethyl group may influence electronic properties, affecting how the compound interacts with biological systems. The carboxylic acid group can form hydrogen bonds, further modulating biological activity .
Key chemical properties include:
Relevant data indicate that the presence of both electron-donating and withdrawing groups results in unique reactivity patterns suitable for diverse applications in organic synthesis .
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid has several scientific uses:
This compound's versatility makes it valuable across multiple scientific disciplines, including chemistry, biology, and materials science.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5